1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one

Description

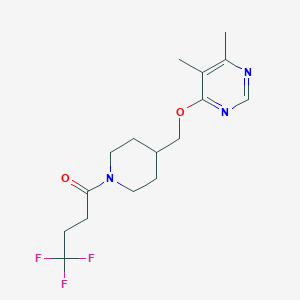

This compound features a piperidine core substituted with a trifluorobutanone moiety and a 5,6-dimethylpyrimidin-4-yloxy-methyl group. Its molecular formula, $ \text{C}{16}\text{H}{21}\text{F}3\text{N}3\text{O}_2 $, suggests moderate lipophilicity, balancing membrane permeability and solubility.

Properties

IUPAC Name |

1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4,4,4-trifluorobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3N3O2/c1-11-12(2)20-10-21-15(11)24-9-13-4-7-22(8-5-13)14(23)3-6-16(17,18)19/h10,13H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDBICSAPMXWLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CCC(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one typically involves multiple steps:

Formation of the Piperidine Derivative: The piperidine ring is functionalized with a methylene bridge linked to the dimethylpyrimidinyl group.

Introduction of the Trifluorobutanone Moiety: This step involves the reaction of the piperidine derivative with a trifluorobutanone precursor under controlled conditions.

Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compound A : BK80265 (1-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one)

- Structure : Bromine at the 5-position of pyrimidin-2-yl vs. dimethyl groups at 5,6-positions of pyrimidin-4-yl in the target compound.

- Molecular Weight : 396.20 g/mol (vs. ~350.35 g/mol for the target compound) .

- Key Differences: Electronics: Bromine’s electron-withdrawing effect may reduce pyrimidine ring basicity compared to electron-donating methyl groups. Metabolic Stability: Bromine may increase susceptibility to oxidative metabolism compared to methyl groups.

Compound B : 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

- Structure: Benzisoxazole and pyrido-pyrimidinone heterocycles replace the pyrimidinyloxy and trifluorobutanone groups.

- Molecular Weight : ~450 g/mol (estimated).

- Key Differences: Target Specificity: Benzisoxazole-piperidine derivatives often target serotonin or dopamine receptors, unlike the pyrimidine-trifluorobutanone scaffold . Lipophilicity: The fused-ring system in Compound B likely increases logP, reducing aqueous solubility compared to the target compound.

Functional Group Analysis: Trifluorobutanone-Containing Analogs

Compound C : MK45 (1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one)

- Structure: Piperazine core with a trifluoromethylpyridine and thiophene substituent vs. piperidine with pyrimidinyloxy and trifluorobutanone.

- Key Differences: Core Flexibility: Piperazine’s conformational flexibility may enhance binding to diverse targets compared to piperidine .

Comparative Data Table

Research Findings and Implications

Metabolic Stability : The target compound’s dimethylpyrimidine group likely reduces oxidative metabolism compared to brominated analogs (e.g., BK80265) .

Receptor Selectivity : Steric hindrance from dimethyl groups may improve selectivity for kinase or enzyme targets over benzisoxazole-based CNS agents .

Synthetic Accessibility: The trifluorobutanone moiety simplifies synthesis compared to multi-heterocyclic systems (e.g., Compound B) but requires careful optimization of coupling reactions .

Biological Activity

1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one is a synthetic organic compound characterized by its complex structure that includes a piperidine ring and a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibitory properties.

Structural Characteristics

The compound features several key structural components:

- Piperidine Ring : A six-membered nitrogen-containing ring known for its presence in many biologically active compounds.

- Pyrimidine Moiety : A nitrogenous base that contributes to the compound's biological activity.

- Trifluorobutanone Group : This functional group enhances the lipophilicity and biological interaction of the molecule.

Biological Activity Overview

The biological activity of this compound can be summarized through various studies that have examined its effects on different biological systems. The following sections detail specific activities and mechanisms of action.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. The presence of the pyrimidine and piperidine rings suggests potential efficacy against various pathogens. For instance, derivatives of pyrimidine have been shown to possess significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound's structure allows it to interact with cellular targets involved in cancer progression. Studies on related piperidine derivatives have demonstrated their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

One of the notable biological activities is its potential as an enzyme inhibitor. For example, piperidine derivatives have been explored as inhibitors of tyrosinase, an enzyme involved in melanin production. Inhibitors targeting this enzyme can be useful in treating conditions like hyperpigmentation.

The mechanism through which this compound exerts its effects likely involves:

- Binding to Enzymatic Sites : The compound may bind to specific sites on enzymes, altering their activity.

- Modulation of Signaling Pathways : It could influence pathways related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with related compounds is insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylpyridine | Pyridine structure | Antimicrobial properties |

| 5-Fluoroindole | Indole structure with fluorine | Anticancer activity |

| 1-(4-Pyridyl)-3-methylurea | Pyridine and urea | Antidiabetic effects |

This table illustrates how variations in substituents can significantly affect biological activity, highlighting the unique pharmacological profile that may be conferred by the trifluorobutanone and dimethylpyrimidine groups in the target compound .

Case Studies

Recent studies have focused on synthesizing analogs of this compound to evaluate their biological efficacy. For example:

Q & A

Q. Critical Parameters :

- Temperature control (0–80°C) to prevent side reactions.

- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for coupling steps).

Basic: How is the structural integrity of this compound validated?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the piperidine and pyrimidine groups. NOESY experiments validate spatial arrangements .

- Mass Spectrometry (HRMS) : Exact mass matching (<5 ppm error) ensures molecular formula accuracy .

- X-ray Crystallography : Resolves bond lengths and angles, particularly for the trifluoromethyl group’s conformation .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

Methodology :

Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with methyl or chlorine) and assess bioactivity .

Molecular Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., kinases or GPCRs). Compare with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.